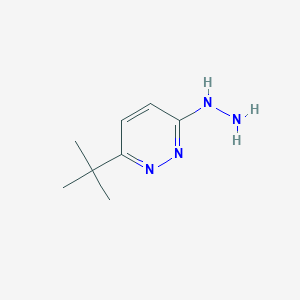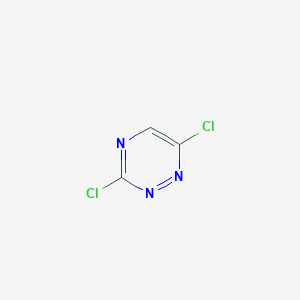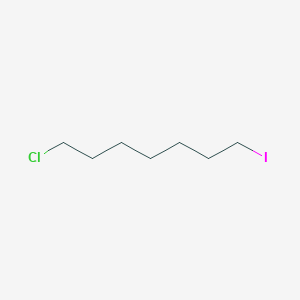
2-(3-Aminophenoxy)aniline
Vue d'ensemble
Description
2-(3-Aminophenoxy)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where an amino group is attached to the benzene ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-nitrophenol with 2-chloroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate nitro compound, which is then reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reduction step is often carried out in hydrogenation reactors equipped with catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro intermediates can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro intermediates to amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
2-(3-Aminophenoxy)aniline has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyimides and other high-performance polymers due to its thermal stability and mechanical properties.
Materials Science: Employed in the development of optoelectronic materials and devices, including light-emitting diodes (LEDs) and photovoltaic cells.
Biological Research: Investigated for its potential as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Aminophenoxy)aniline involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form high-performance polymers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: Another derivative of aniline with similar applications in polymer chemistry.
3-(3-Aminophenoxy)aniline: A closely related compound with slight structural differences.
Uniqueness
2-(3-Aminophenoxy)aniline is unique due to its specific ether linkage and the position of the amino group, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in high-performance polymers and optoelectronic materials .
Propriétés
IUPAC Name |
2-(3-aminophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZMCPXGUADIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B3318343.png)


![PYRROLIDINE, 1-[(1E)-2-[2-NITRO-4-(PHENYLMETHOXY)PHENYL]ETHENYL]-](/img/structure/B3318355.png)

![methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B3318370.png)






![3-(2-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318423.png)
![3-(3-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318431.png)
